3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Overview
Description
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride is a chemical compound with the molecular formula C12H19Cl3N4S. It is a heterocyclic compound that contains both thiazole and imidazole rings, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride typically involves the formation of the thiazole and imidazole rings followed by their coupling with piperidine. The specific synthetic routes and reaction conditions can vary, but generally involve:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Imidazole Ring: This often involves the condensation of glyoxal with ammonia and an aldehyde.
Coupling with Piperidine: The thiazole and imidazole rings are then coupled with piperidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, widely studied for their therapeutic potential.
Uniqueness
This combination makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQUCWYCYFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.